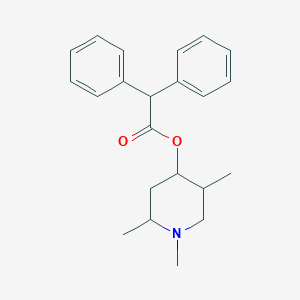

1,2,5-trimethyl-4-piperidinyl diphenylacetate

Vue d'ensemble

Description

1,2,5-trimethyl-4-piperidinyl diphenylacetate, also known as TMDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. TMDPA is a piperidine derivative that exhibits a range of biological activities, making it an interesting target for researchers.

Mécanisme D'action

1,2,5-trimethyl-4-piperidinyl diphenylacetate is known to modulate the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. 1,2,5-trimethyl-4-piperidinyl diphenylacetate acts as a positive allosteric modulator of these receptors, meaning that it enhances their activity in the presence of an agonist. The exact mechanism of action of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is still being studied, but it is believed to involve the binding of 1,2,5-trimethyl-4-piperidinyl diphenylacetate to a specific site on the receptor.

Biochemical and Physiological Effects:

1,2,5-trimethyl-4-piperidinyl diphenylacetate has been shown to have a range of biochemical and physiological effects in various studies. In one study, 1,2,5-trimethyl-4-piperidinyl diphenylacetate was found to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and improved learning and memory in mice. In another study, 1,2,5-trimethyl-4-piperidinyl diphenylacetate was found to have anti-inflammatory effects in a mouse model of sepsis, reducing the production of pro-inflammatory cytokines. 1,2,5-trimethyl-4-piperidinyl diphenylacetate has also been shown to have analgesic effects in various animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is its ability to modulate the activity of specific receptors in the brain, making it a useful tool for studying the function of these receptors. 1,2,5-trimethyl-4-piperidinyl diphenylacetate is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation of 1,2,5-trimethyl-4-piperidinyl diphenylacetate is its potential toxicity, as it has been shown to have neurotoxic effects at high doses in some studies. Careful dosing and monitoring are therefore necessary when using 1,2,5-trimethyl-4-piperidinyl diphenylacetate in laboratory experiments.

Orientations Futures

There are several potential future directions for research involving 1,2,5-trimethyl-4-piperidinyl diphenylacetate. One area of interest is the development of 1,2,5-trimethyl-4-piperidinyl diphenylacetate-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of 1,2,5-trimethyl-4-piperidinyl diphenylacetate as a ligand in the synthesis of metal-organic frameworks with specific properties. Additionally, further studies are needed to fully understand the mechanism of action of 1,2,5-trimethyl-4-piperidinyl diphenylacetate and its potential side effects, as well as its potential applications in other fields such as organic synthesis and materials science.

Méthodes De Synthèse

The synthesis of 1,2,5-trimethyl-4-piperidinyl diphenylacetate involves the reaction of 1,2,5-trimethylpiperidine with diphenylacetyl chloride in the presence of a base catalyst such as triethylamine. The reaction yields 1,2,5-trimethyl-4-piperidinyl diphenylacetate as a white crystalline solid, which can be purified by recrystallization.

Applications De Recherche Scientifique

1,2,5-trimethyl-4-piperidinyl diphenylacetate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been investigated for its potential as a drug candidate due to its ability to modulate the activity of certain receptors in the brain. In materials science, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been studied for its ability to act as a ligand in the synthesis of metal-organic frameworks. In organic synthesis, 1,2,5-trimethyl-4-piperidinyl diphenylacetate has been used as a reagent in the synthesis of various compounds.

Propriétés

IUPAC Name |

(1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c1-16-15-23(3)17(2)14-20(16)25-22(24)21(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,16-17,20-21H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYAGPHRIVPVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322874 | |

| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

190911-08-1 | |

| Record name | (1,2,5-trimethylpiperidin-4-yl) 2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)

![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5162195.png)

![2-(4-bromo-3-methylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5162225.png)

![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)

![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)

![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![5-{1-[(4-hydroxyphenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162265.png)

![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)